molecular formula C18H17F3N2O2S B3678304 4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3678304
M. Wt: 382.4 g/mol
InChI Key: XSVZTAZIIQZZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-(Propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions due to its unique structural features.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and propan-2-yloxy groups but lacks the carbamothioyl group.

    4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine: Similar in structure but with a methanamine group instead of the benzamide core.

    Trifluoromethyl-substituted benzamides: These compounds have similar structural features but may differ in the position or nature of the substituents.

Uniqueness

4-(Propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its trifluoromethyl and carbamothioyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-11(2)25-15-8-6-12(7-9-15)16(24)23-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZTAZIIQZZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.